molecular formula C20H17N5O B4778902 N-(1,5-dimethyl-1H-pyrazol-3-yl)-2-(4-pyridinyl)-4-quinolinecarboxamide

N-(1,5-dimethyl-1H-pyrazol-3-yl)-2-(4-pyridinyl)-4-quinolinecarboxamide

Cat. No. B4778902
M. Wt: 343.4 g/mol
InChI Key: GQDKFEFKHDVQFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,5-dimethyl-1H-pyrazol-3-yl)-2-(4-pyridinyl)-4-quinolinecarboxamide, also known as DM-PQA, is a synthetic compound that has gained attention in the scientific community due to its potential biomedical applications. DM-PQA belongs to the class of quinolinecarboxamide compounds, which are known for their antitumor and antiviral activities.

Mechanism of Action

The exact mechanism of action of N-(1,5-dimethyl-1H-pyrazol-3-yl)-2-(4-pyridinyl)-4-quinolinecarboxamide is not fully understood, but it is believed to act through multiple pathways. N-(1,5-dimethyl-1H-pyrazol-3-yl)-2-(4-pyridinyl)-4-quinolinecarboxamide has been shown to inhibit the activity of various enzymes, such as topoisomerase and proteasome, which are involved in cancer cell proliferation and survival. It also modulates the expression of various genes and proteins involved in apoptosis and cell cycle regulation.
Biochemical and Physiological Effects:
N-(1,5-dimethyl-1H-pyrazol-3-yl)-2-(4-pyridinyl)-4-quinolinecarboxamide has been shown to induce apoptosis and cell cycle arrest in cancer cells, which leads to the inhibition of cancer cell growth. It also inhibits viral replication by targeting viral enzymes and proteins. N-(1,5-dimethyl-1H-pyrazol-3-yl)-2-(4-pyridinyl)-4-quinolinecarboxamide has been found to have low toxicity in normal cells, which makes it a promising candidate for further development as an anticancer and antiviral agent.

Advantages and Limitations for Lab Experiments

The advantages of using N-(1,5-dimethyl-1H-pyrazol-3-yl)-2-(4-pyridinyl)-4-quinolinecarboxamide in lab experiments include its potent antitumor and antiviral activities, low toxicity in normal cells, and ability to target multiple pathways. However, its limitations include the need for further studies to fully understand its mechanism of action and the lack of clinical data on its safety and efficacy.

Future Directions

There are several future directions for research on N-(1,5-dimethyl-1H-pyrazol-3-yl)-2-(4-pyridinyl)-4-quinolinecarboxamide. One potential direction is to investigate its efficacy in combination with other anticancer and antiviral agents. Another direction is to explore its potential use in other diseases, such as autoimmune diseases and neurodegenerative diseases. Additionally, further studies are needed to optimize the synthesis method and develop more efficient and cost-effective production methods.

Scientific Research Applications

N-(1,5-dimethyl-1H-pyrazol-3-yl)-2-(4-pyridinyl)-4-quinolinecarboxamide has been extensively studied for its potential biomedical applications, such as its antitumor and antiviral activities. It has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells, by inducing apoptosis and cell cycle arrest. N-(1,5-dimethyl-1H-pyrazol-3-yl)-2-(4-pyridinyl)-4-quinolinecarboxamide has also exhibited potent antiviral activity against hepatitis C virus and dengue virus.

properties

IUPAC Name

N-(1,5-dimethylpyrazol-3-yl)-2-pyridin-4-ylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O/c1-13-11-19(24-25(13)2)23-20(26)16-12-18(14-7-9-21-10-8-14)22-17-6-4-3-5-15(16)17/h3-12H,1-2H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQDKFEFKHDVQFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,5-dimethyl-1H-pyrazol-3-yl)-2-(pyridin-4-yl)quinoline-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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